

Cinnamyl Valerate: A Comparative Performance Analysis Against Industry Benchmarks

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Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of **cinnamyl valerate** against established industry standards in key therapeutic areas: oncology, infectious diseases, and inflammation. The analysis is supported by available experimental data for **cinnamyl valerate** and its close structural analogs, alongside detailed experimental protocols and visualizations of relevant biological pathways to aid in the evaluation of its potential in drug discovery and development.

Executive Summary

Cinnamyl valerate, an ester of cinnamyl alcohol and valeric acid, belongs to a class of compounds (cinnamyl esters) that have demonstrated a range of biological activities. This guide consolidates the available preclinical data to offer a comparative perspective on its potential efficacy. Due to the limited publicly available data specifically for **cinnamyl valerate**, performance metrics for its close structural isomer, cinnamyl isovalerate, and other cinnamyl esters are utilized as a proxy in this analysis. This approach provides a valuable, albeit indirect, assessment of **cinnamyl valerate**'s potential.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the quantitative performance of cinnamyl derivatives against industry-standard drugs in anticancer and antimicrobial assays.

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The data below for cinnamyl isovalerate, a structural isomer of **cinnamyl valerate**, is presented as a proxy.

Compound/Drug	Cell Line	Cancer Type	IC ₅₀ (μM)	Data Source
Cinnamyl Isovalerate	HeLa	Cervical Carcinoma	0.4 ± 0.1	[1] [2]
BGC-823	Gastric Carcinoma	0.9 ± 0.2	[1] [2]	
A549	Lung Adenocarcinoma	10.6 ± 1.5	[1] [2]	
Doxorubicin (Standard)	HeLa	Cervical Carcinoma	~0.1 - 1.0	Generic Data
A549	Lung Adenocarcinoma	~0.05 - 0.5	Generic Data	
Paclitaxel (Standard)	HeLa	Cervical Carcinoma	~0.005 - 0.05	Generic Data
A549	Lung Adenocarcinoma	~0.001 - 0.01	Generic Data	

Note: Data for **cinnamyl valerate** is not directly available. The data presented is for cinnamyl isovalerate, a close structural isomer.

Table 2: Comparative Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound/Drug	Microorganism	Gram Stain	MIC (µg/mL)	Data Source
Butyl Cinnamate	Staphylococcus aureus	Gram-positive	>1000	[3][4]
Escherichia coli	Gram-negative	>1000	[3][4]	
Cinnamaldehyde	Staphylococcus aureus	Gram-positive	~250	[5]
Escherichia coli	Gram-negative	~500	[5]	
Ciprofloxacin (Standard)	Staphylococcus aureus	Gram-positive	~0.12 - 1.0	Generic Data
Escherichia coli	Gram-negative	~0.015 - 0.12	Generic Data	
Vancomycin (Standard)	Staphylococcus aureus	Gram-positive	~0.5 - 2.0	Generic Data

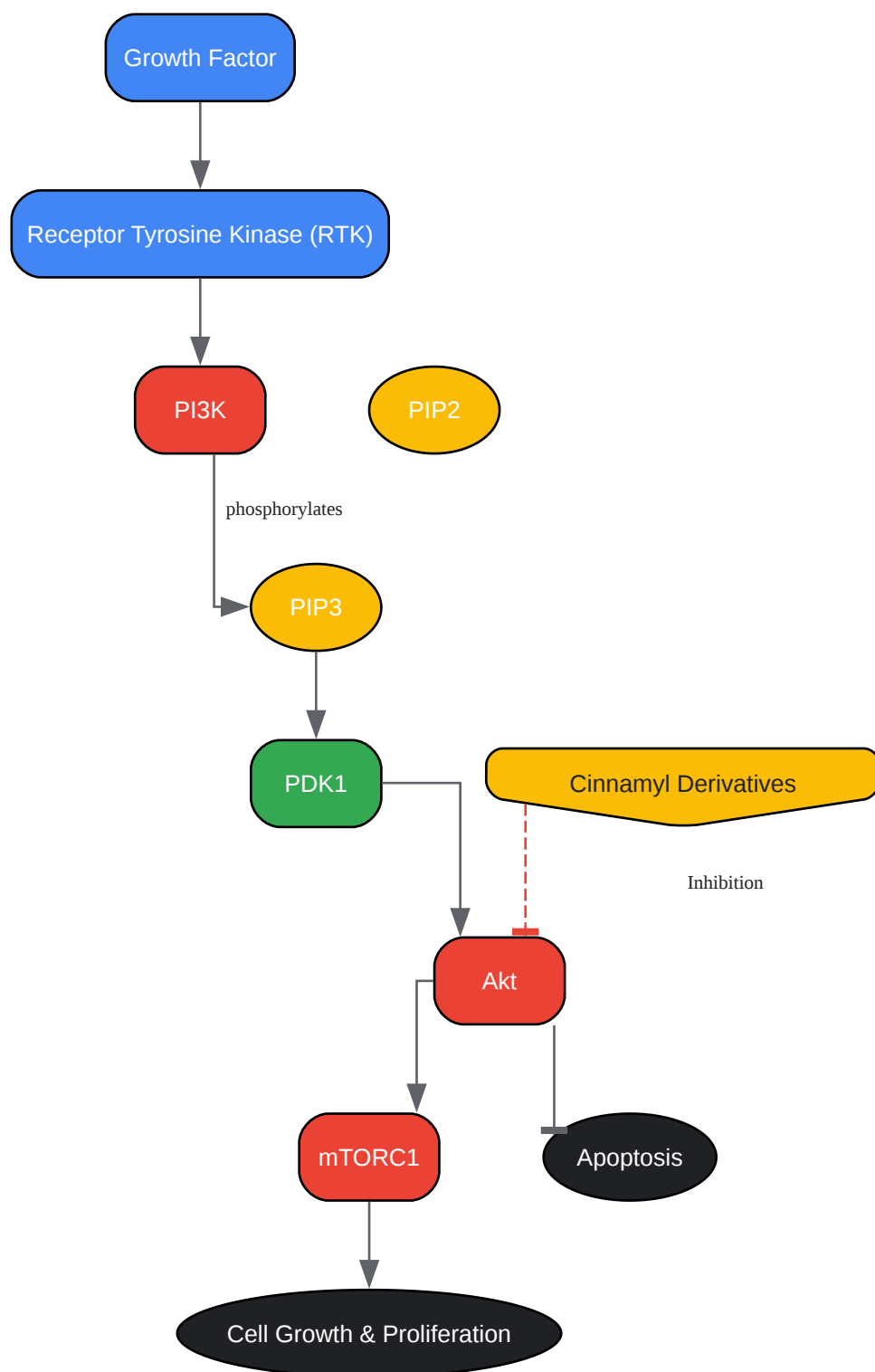
Note: Data for **cinnamyl valerate** is not directly available. The data presented is for other cinnamyl derivatives.

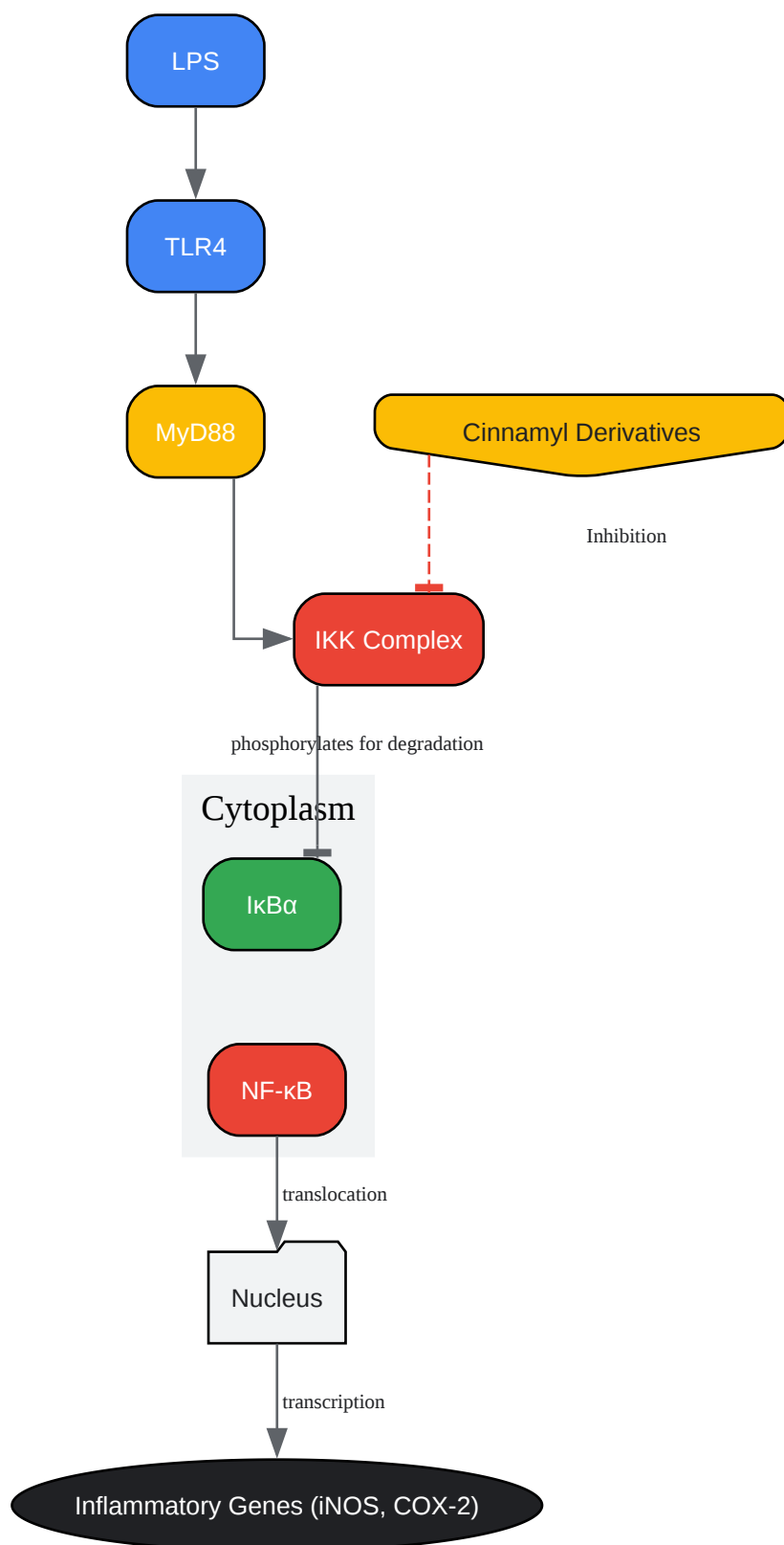
Signaling Pathways and Mechanisms of Action

Cinnamyl derivatives are known to modulate several key signaling pathways implicated in cancer and inflammation.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Cinnamyl derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death).







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